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Compound of Interest

Compound Name: 2-Methyl-2-propyl-1,3-propanediol

Cat. No.: B018018

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-2-propyl-1,3-propanediol (CAS No: 78-26-2). The information presented herein is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. This document includes tabulated summaries of Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with
detailed experimental protocols for acquiring such spectra. A logical workflow for spectroscopic
analysis is also visualized.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Methyl-2-propyl-1,3-
propanediol in a structured tabular format for ease of reference and comparison.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

Data not available Data not available Data not available Data not available
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No specific chemical shift values, multiplicities, or integration data were available in the
searched resources.

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Chemical Shift (ppm) Assighment

Data not available Data not available

No specific chemical shift values were available in the searched resources.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Wavenumber (cm—?) Intensity Assignment

Data not available Data not available Data not available

No specific peak list with corresponding intensities and assignments was available in the
searched resources. General characteristics for diols suggest a broad O-H stretching band
around 3300-3400 cm~* and C-O stretching bands in the 1000-1200 cm~1 region.

Mass Spectrometry (MS) Data

The mass spectrum of 2-Methyl-2-propyl-1,3-propanediol is characterized by several key
fragments.[1]

Table 4: Mass Spectrometry Data for 2-Methyl-2-propyl-1,3-propanediol
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miz Relative Intensity Assighment

[M - CH20H - H20]* or [M -

84 Top Peak

C2HsQ]*
56 2nd Highest [CaHs]*
55 3rd Highest [CaH7]+

Note: The assignments are proposed based on common fragmentation patterns of alcohols

and diols and the specific m/z values provided by PubChem.[1] A detailed analysis of the full

mass spectrum is required for definitive assignments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a diol

like 2-Methyl-2-propyl-1,3-propanediol. Specific parameters may need to be optimized based

on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Methyl-2-propyl-1,3-propanediol (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a 5 mm NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration.

'H NMR Acquisition: The 'H NMR spectrum is acquired on a high-field NMR spectrometer
(e.g., 300, 400, or 500 MHz). Standard acquisition parameters include a 30-degree pulse
angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to
achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument. Due to the
low natural abundance of 13C, a larger number of scans (typically 128 or more) and a longer
relaxation delay (2-5 seconds) are generally required. Proton decoupling is employed to
simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample like 2-Methyl-2-propyl-1,3-propanediol, the
Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid
is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding
a small amount of the sample with dry potassium bromide and pressing the mixture into a
thin, transparent disk.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first
collected. The sample is then scanned, typically over a range of 4000 to 400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation from any impurities. For GC-MS, the sample is
first vaporized in the heated injection port of the GC.

lonization: In the mass spectrometer, the gaseous molecules are ionized, typically using
Electron lonization (El). In El, the sample molecules are bombarded with a high-energy
electron beam (commonly 70 eV), causing them to lose an electron and form a positively
charged molecular ion (M*).

Fragmentation and Mass Analysis: The high energy of El also causes the molecular ion to
fragment into smaller, characteristic charged ions. These ions are then accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to data interpretation.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Methyl-2-propylpropane-1,3-diol | C7H1602 | CID 66220 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-2-propyl-1,3-
propanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-
2-propyl-1-3-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-2-propylpropane-1_3-diol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-2-propylpropane-1_3-diol
https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-2-propyl-1-3-propanediol
https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-2-propyl-1-3-propanediol
https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-2-propyl-1-3-propanediol
https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-2-propyl-1-3-propanediol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b018018?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

